molecular formula C13H11FO3 B1435048 Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate CAS No. 1350662-98-4

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate

Cat. No.: B1435048
CAS No.: 1350662-98-4
M. Wt: 234.22 g/mol
InChI Key: JKWASILMZAVHIS-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11FO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an ester, a hydroxyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate typically involves the esterification of 6-fluoro-1-hydroxynaphthalene-2-carboxylic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

6-fluoro-1-hydroxynaphthalene-2-carboxylic acid+ethanolH2SO4ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate+water\text{6-fluoro-1-hydroxynaphthalene-2-carboxylic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-fluoro-1-hydroxynaphthalene-2-carboxylic acid+ethanolH2​SO4​​ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 6-fluoro-1-naphthoic acid or 6-fluoro-1-naphthaldehyde.

    Reduction: Formation of ethyl 6-fluoro-1-hydroxynaphthalene-2-methanol.

    Substitution: Formation of derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-bromo-1-hydroxynaphthalene-2-carboxylate
  • Ethyl 6-chloro-1-hydroxynaphthalene-2-carboxylate
  • Ethyl 6-iodo-1-hydroxynaphthalene-2-carboxylate

These compounds share a similar naphthalene core structure but differ in the halogen substituent. The fluorine atom in this compound imparts unique properties, such as increased electronegativity and stability, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3/c1-2-17-13(16)11-5-3-8-7-9(14)4-6-10(8)12(11)15/h3-7,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWASILMZAVHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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